Brepocitinib is a small molecule inhibitor that targets an enzyme called tyrosine kinase 2 (TYK2). TYK2 plays a role in the signaling pathways of various cytokines, which are molecules involved in the immune system's inflammatory response. By inhibiting TYK2, brepocitinib may help to reduce inflammation in autoimmune conditions. Source
Brepocitinib is being studied in clinical trials for various autoimmune diseases, including:
Brepocitinib is a small-molecule compound that functions as a dual inhibitor of tyrosine kinase 2 and Janus kinase 1. It is currently under investigation for the treatment of various inflammatory autoimmune diseases, including plaque psoriasis and alopecia areata. By inhibiting these kinases, brepocitinib disrupts key signaling pathways involved in immune responses, particularly those mediated by interleukin-12 and interleukin-23, which are critical in the pathogenesis of several autoimmune conditions .
Brepocitinib is a dual inhibitor, targeting both TYK2 and JAK1 enzymes. These enzymes are involved in the JAK-STAT signaling pathway, which plays a crucial role in the activation and proliferation of immune cells. By inhibiting JAK1 and TYK2, brepocitinib disrupts this pathway, leading to a decreased production of inflammatory cytokines and a dampening of the immune response.
As with any new drug, safety is a major concern. Clinical trials are ongoing to assess the safety and efficacy of brepocitinib. Early studies have shown promising results with acceptable tolerability, but some side effects like infections and elevated liver enzymes have been reported []. Further research is needed to fully understand the long-term safety profile of brepocitinib.
While Brepocitinib shows promise as a treatment for autoimmune diseases, some limitations exist. Recent Phase 2 trials for Lupus failed to meet the primary endpoint, highlighting the need for further investigation []. Additionally, the long-term safety profile remains unclear.
Brepocitinib acts primarily through the inhibition of tyrosine kinase 2 and Janus kinase 1. These enzymes are integral to the signaling pathways activated by cytokines that promote inflammation. The inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby modulating immune responses. The specific
The synthesis of brepocitinib involves several steps typical for small-molecule drug development. While specific proprietary methods may not be publicly disclosed, general synthetic routes typically include:
Recent patents have described specific crystalline forms of brepocitinib and their preparation methods, emphasizing the importance of polymorphism in drug formulation .
Brepocitinib is primarily being developed for treating autoimmune diseases characterized by inflammatory processes. Its applications include:
Additionally, ongoing research explores its use in other conditions such as systemic lupus erythematosus and Crohn's disease .
Interaction studies involving brepocitinib have focused on its pharmacokinetics and potential drug-drug interactions. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, which suggests that co-administration with other drugs metabolized by these enzymes could lead to significant interactions . Clinical trials have assessed how various demographic factors influence drug disposition, highlighting variability in systemic exposure among different patient populations .
Brepocitinib stands out among other inhibitors due to its dual action on both tyrosine kinase 2 and Janus kinase 1. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Tofacitinib | Janus kinase 1/3 inhibitor | Approved for rheumatoid arthritis; oral formulation available |
Baricitinib | Janus kinase 1/2 inhibitor | Approved for rheumatoid arthritis; also used for atopic dermatitis |
Filgotinib | Janus kinase 1 inhibitor | Selective action; primarily used for rheumatoid arthritis |
Brepocitinib's unique combination of targeting both tyrosine kinase 2 and Janus kinase 1 may offer broader therapeutic benefits compared to these other compounds, particularly in inflammatory pathways that are dependent on interleukin-12 and interleukin-23 signaling .
Brepocitinib possesses the molecular formula C18H21F2N7O, representing a complex heterocyclic organic compound with a molecular weight of 389.4 grams per mole [1] [2]. The structural architecture of brepocitinib is characterized by several distinct molecular fragments that contribute to its biological activity as a dual tyrosine kinase 2 and Janus kinase 1 inhibitor [1] [7].
The compound features a central 3,8-diazabicyclo[3.2.1]octane core structure, which is substituted at the 3-position with a pyrimidine ring system [1]. This pyrimidine moiety is further functionalized with a 1-methylpyrazol-4-yl amino group at the 2-position [1]. The 8-position of the diazabicyclooctane scaffold is acylated with a (1S)-2,2-difluorocyclopropylcarbonyl group, which introduces additional structural rigidity and fluorine atoms that enhance metabolic stability [1].
The exact mass of brepocitinib has been determined to be 389.17756464 grams per mole, with the monoisotopic mass being identical [6]. The compound contains 28 heavy atoms in total, with no isotope atoms present in the standard structure [6]. The structural complexity index for brepocitinib has been calculated as 609, indicating a highly sophisticated molecular architecture [6].
The molecular structure incorporates seven nitrogen atoms and one oxygen atom as heteroatoms, along with two fluorine substituents [1]. This heteroatom distribution contributes to the compound's hydrogen bonding capabilities, with one hydrogen bond donor and eight hydrogen bond acceptors identified in the structure [6].
Property | Value | Source |
---|---|---|
Molecular Formula | C18H21F2N7O | [1] |
Molecular Weight | 389.4 g/mol | [1] [2] |
Exact Mass | 389.17756464 g/mol | [6] |
Monoisotopic Mass | 389.17756464 g/mol | [6] |
Heavy Atom Count | 28 | [6] |
Complexity Index | 609 | [6] |
The systematic International Union of Pure and Applied Chemistry nomenclature for brepocitinib is [(1S)-2,2-difluorocyclopropyl]-[(1S,5R)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone [1]. This comprehensive name reflects the complete stereochemical configuration and functional group arrangement within the molecule.
The compound is officially recognized under the International Nonproprietary Name system as brepocitinib [7]. The United States Adopted Name designation is Brepocitinib [USAN], confirming its status as an accepted pharmaceutical nomenclature [1]. During its development by Pfizer Incorporated, the compound was designated with the research code PF-06700841 [1] [7].
Brepocitinib has been assigned the Chemical Abstracts Service registry number 1883299-62-4, which serves as its unique chemical identifier in scientific databases [1] [7]. The PubChem Compound Identifier for brepocitinib is 118878093, facilitating its identification in chemical information systems [1]. The European Community number assigned to this compound is 973-126-5 [1].
The Unique Ingredient Identifier code established by the United States Food and Drug Administration for brepocitinib is 3X8387Q25N [1]. The International Chemical Identifier Key, which provides a standardized representation of the molecular structure, is BUWBRTXGQRBBHG-MJBXVCDLSA-N [1].
The Simplified Molecular Input Line Entry System representation of brepocitinib is CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CCC@@HN4C(=O)[C@@H]5CC5(F)F [1]. This linear notation encodes the complete molecular structure including stereochemical information.
Identifier Type | Value | Source |
---|---|---|
Chemical Abstracts Service Number | 1883299-62-4 | [1] [7] |
International Nonproprietary Name | brepocitinib | [7] |
International Union of Pure and Applied Chemistry Name | [(1S)-2,2-difluorocyclopropyl]-[(1S,5R)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | [1] |
United States Adopted Name | Brepocitinib [USAN] | [1] |
Pfizer Compound Code | PF-06700841 | [1] [7] |
PubChem Compound Identifier | 118878093 | [1] |
Unique Ingredient Identifier | 3X8387Q25N | [1] |
Brepocitinib exhibits significant stereochemical complexity with three defined stereocenters present in its molecular structure [6] [8]. The absolute stereochemistry has been established, with no undefined atom stereocenters or bond stereocenters identified [6]. The compound contains no electron-density/zeta centers, indicating well-defined stereochemical assignments throughout the molecule [8].
The stereochemical configuration is particularly important at the difluorocyclopropyl moiety, where the (1S)-configuration is specified [1]. This stereocenter contributes to the overall three-dimensional shape of the molecule and influences its binding interactions with target kinases. The diazabicyclo[3.2.1]octane core contains two additional stereocenters at positions 1 and 5, designated as (1S,5R)-configuration [1].
The presence of multiple stereocenters creates the potential for numerous stereoisomeric forms, though brepocitinib has been developed and characterized as a single, defined stereoisomer [8]. The specific stereochemical arrangement is crucial for optimal binding affinity and selectivity toward tyrosine kinase 2 and Janus kinase 1 targets [17].
Research into deuterium-enabled chiral switches has demonstrated the importance of stereochemical stability in related kinase inhibitors [4]. The incorporation of deuterium at stereocenters can influence the rate of epimerization and enhance configurational stability, though such modifications have not been reported for brepocitinib itself [4].
The optical activity of brepocitinib has been classified as unspecified in current databases, suggesting that detailed polarimetric measurements may not have been extensively documented [8]. However, the presence of multiple stereocenters indicates that the compound would exhibit optical rotation when analyzed using polarized light [14].
Brepocitinib demonstrates distinct solubility characteristics across different solvent systems [2] [5]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 78 milligrams per milliliter, equivalent to 200.31 millimolar [2] [5]. Similar solubility is observed in ethanol, with identical values of 78 milligrams per milliliter [2] [5]. In contrast, brepocitinib is classified as insoluble in water, indicating its hydrophobic nature [2] [5].
The topological polar surface area of brepocitinib has been calculated as 79.2 square angstroms, which falls within the range typically associated with compounds capable of crossing biological membranes [6]. The compound contains four rotatable bonds, contributing to its conformational flexibility [6]. The logarithmic partition coefficient (XLogP3) is 1.5, indicating moderate lipophilicity [6].
Brepocitinib maintains a formal charge of zero under physiological conditions, suggesting neutral ionization state [6]. The hydrogen bonding profile includes one hydrogen bond donor and eight hydrogen bond acceptors, facilitating interactions with target proteins [6]. This hydrogen bonding capacity is critical for the compound's binding affinity and selectivity profile [23].
Thermal and crystallographic properties of brepocitinib have been characterized through various analytical techniques [22]. Mass spectrometry analysis has confirmed the molecular ion peak and provided insights into fragmentation patterns during ionization [22]. The compound exhibits stability under standard storage conditions when maintained at appropriate temperature and humidity levels [2].
Property | Value | Source |
---|---|---|
Dimethyl Sulfoxide Solubility | 78 mg/mL (200.31 mM) | [2] [5] |
Ethanol Solubility | 78 mg/mL (200.31 mM) | [2] [5] |
Water Solubility | Insoluble | [2] [5] |
Topological Polar Surface Area | 79.2 Ų | [6] |
Rotatable Bond Count | 4 | [6] |
XLogP3 | 1.5 | [6] |
Hydrogen Bond Donors | 1 | [6] |
Hydrogen Bond Acceptors | 8 | [6] |
Brepocitinib belongs to the class of Janus kinase inhibitors, sharing structural features with other clinically approved compounds in this therapeutic category [9] [18]. The compound is classified as a Type 1 adenosine triphosphate site inhibitor, binding to the active conformation of the kinase domain [7] [17]. This mechanism of action is shared with several other Janus kinase inhibitors, though structural differences confer distinct selectivity profiles [9].
Comparative analysis with tofacitinib reveals significant structural differences despite both compounds targeting Janus kinase pathways [19]. Tofacitinib features a pyrrolopyrimidine core with piperidine substitution, contrasting with brepocitinib's diazabicyclooctane scaffold [19]. The conformational preferences of these compounds differ substantially, with tofacitinib exhibiting greater flexibility due to multiple rotatable bonds [28].
Baricitinib represents another structural comparator, characterized by a pyrazolopyrimidine core with azetidine substitution [19]. Unlike brepocitinib's dual tyrosine kinase 2 and Janus kinase 1 selectivity, baricitinib demonstrates preferential inhibition of Janus kinase 1 and Janus kinase 2 [19]. The structural basis for this selectivity difference lies in the distinct binding interactions formed within the kinase active sites [9].
The tyrosine kinase 2-selective inhibitor deucravacitinib provides an interesting structural contrast to brepocitinib [10]. Deucravacitinib functions as an allosteric inhibitor binding to the pseudokinase domain, whereas brepocitinib operates through adenosine triphosphate-competitive inhibition [10]. This mechanistic difference is reflected in their distinct chemical architectures and binding modes [10].
Crystal structure analysis of related Janus kinase inhibitors has revealed common binding motifs within the adenosine triphosphate-binding pocket [9]. Brepocitinib shares the characteristic hydrogen bonding interactions with the hinge region residues, particularly glutamic acid and leucine residues that are conserved across Janus kinase family members [9]. The difluorocyclopropyl group in brepocitinib represents a unique structural feature not commonly found in other Janus kinase inhibitors, potentially contributing to its distinct pharmacological profile [16].
Kinase Target | Half Maximal Inhibitory Concentration (nM) | Selectivity Ratio vs Tyrosine Kinase 2 | Source |
---|---|---|---|
Tyrosine Kinase 2 | 23 | 1 | [2] [5] |
Janus Kinase 1 | 17 | 0.7 | [2] [5] |
Janus Kinase 2 | 77 | 3.3 | [2] [5] |